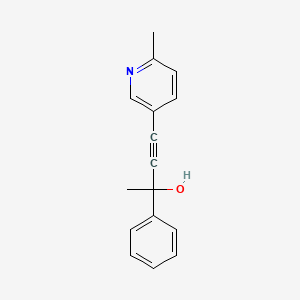![molecular formula C13H21F3N2O2 B6011157 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide, also known as DM-235, is a synthetic compound that belongs to the family of pyrrolidinyl-amide derivatives. It was developed as a potential drug candidate for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia. DM-235 has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive functions.
作用機序
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide exerts its effects by binding to the α7 nAChR, which is abundantly expressed in the brain and is involved in various cognitive functions. Activation of the α7 nAChR has been shown to enhance cognitive function, including attention, learning, and memory. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to enhance the activity of the α7 nAChR by increasing the opening time of the receptor channel, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in cognitive function, in the brain. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of cognitive disorders. Additionally, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been shown to improve cerebral blood flow, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide for laboratory experiments include its high potency and selectivity for the α7 nAChR, which allows for precise modulation of cognitive function. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide also has a good safety profile and has been shown to be well-tolerated in animal models. However, the limitations of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide for laboratory experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions for the research on N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide include:
1. Clinical trials to evaluate the safety and efficacy of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in humans with cognitive disorders.
2. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide.
3. Investigation of the potential synergistic effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide with other compounds or drugs for the treatment of cognitive disorders.
4. Exploration of the potential use of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
5. Investigation of the long-term effects of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide on cognitive function and neuroprotection.
合成法
The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide involves a series of chemical reactions starting from the commercially available 4,4,4-trifluorobutyric acid. The first step is the conversion of the acid to the corresponding acid chloride, which is then reacted with the amine group of 2,2-dimethylpropylamine to form the amide intermediate. The final step involves the cyclization of the amide intermediate with pyrrolidine to yield N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide in high yield and purity.
科学的研究の応用
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has been extensively studied for its potential therapeutic applications in cognitive disorders. Several preclinical studies have demonstrated its ability to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these disorders.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O2/c1-12(2,3)8-18-7-9(6-11(18)20)17-10(19)4-5-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGTCREPCQCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)

![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)